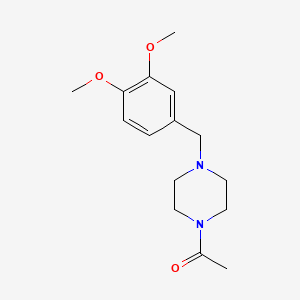![molecular formula C16H13FN4O B4965422 3-fluoro-N-[4-(1H-pyrazol-1-yl)benzyl]isonicotinamide](/img/structure/B4965422.png)
3-fluoro-N-[4-(1H-pyrazol-1-yl)benzyl]isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-[4-(1H-pyrazol-1-yl)benzyl]isonicotinamide is a novel chemical compound that has gained significant attention in the field of medicinal chemistry. The compound is known for its potential therapeutic applications and has been extensively studied for its biological and pharmacological properties.
Wirkmechanismus
The mechanism of action of 3-fluoro-N-[4-(1H-pyrazol-1-yl)benzyl]isonicotinamide is not fully understood. However, it has been suggested that the compound exerts its biological effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of various enzymes and proteins involved in inflammation and cancer.
Biochemical and Physiological Effects:
3-fluoro-N-[4-(1H-pyrazol-1-yl)benzyl]isonicotinamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and improve cognitive function in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-fluoro-N-[4-(1H-pyrazol-1-yl)benzyl]isonicotinamide is its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of novel therapeutics. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 3-fluoro-N-[4-(1H-pyrazol-1-yl)benzyl]isonicotinamide. One direction is to further investigate the mechanism of action of the compound and identify its molecular targets. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, the compound can be further studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Conclusion:
In conclusion, 3-fluoro-N-[4-(1H-pyrazol-1-yl)benzyl]isonicotinamide is a novel chemical compound that has gained significant attention in the field of medicinal chemistry. The compound has been extensively studied for its potential therapeutic applications and has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. Despite its potential advantages, the compound also has limitations, including its low solubility in water. Further research is needed to fully understand the mechanism of action of the compound and identify its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of 3-fluoro-N-[4-(1H-pyrazol-1-yl)benzyl]isonicotinamide is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 4-(1H-pyrazol-1-yl)benzaldehyde with ethyl 3-aminocrotonate in the presence of a base to form the corresponding pyrazole derivative. The second step involves the reaction of the pyrazole derivative with isonicotinoyl chloride in the presence of a base to form 3-fluoro-N-[4-(1H-pyrazol-1-yl)benzyl]isonicotinamide. The purity and yield of the compound can be improved by using different purification techniques.
Wissenschaftliche Forschungsanwendungen
3-fluoro-N-[4-(1H-pyrazol-1-yl)benzyl]isonicotinamide has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-fluoro-N-[(4-pyrazol-1-ylphenyl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O/c17-15-11-18-8-6-14(15)16(22)19-10-12-2-4-13(5-3-12)21-9-1-7-20-21/h1-9,11H,10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAYVIJWMWJHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CNC(=O)C3=C(C=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-[4-(1H-pyrazol-1-yl)benzyl]isonicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4965366.png)

![2,7-bis(4-methoxyphenyl)-5,10-di-2-thienyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B4965378.png)

![4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B4965407.png)
![3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B4965408.png)


![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(3-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4965417.png)
![(2-aminoethyl)[3-(cyclopropylamino)-4-nitrophenyl]amine](/img/structure/B4965426.png)
![ethyl 1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B4965431.png)